molecular formula C12H13N5OS B14927806 2-[(E)-{2-[5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazinylidene}methyl]phenol

2-[(E)-{2-[5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazinylidene}methyl]phenol

Cat. No.: B14927806
M. Wt: 275.33 g/mol
InChI Key: UILINOABTXLHDX-MDWZMJQESA-N
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Description

2-HYDROXYBENZALDEHYDE 1-[5-(ALLYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is synthesized by the condensation of 2-hydroxybenzaldehyde with a hydrazide derivative, specifically 1-[5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXYBENZALDEHYDE 1-[5-(ALLYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE typically involves the following steps:

    Condensation Reaction: The primary method involves the condensation of 2-hydroxybenzaldehyde with 1-[5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazide in a suitable solvent such as ethanol or methanol.

    Purification: The crude product is then purified using recrystallization techniques or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXYBENZALDEHYDE 1-[5-(ALLYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-HYDROXYBENZALDEHYDE 1-[5-(ALLYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-HYDROXYBENZALDEHYDE 1-[5-(ALLYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can interfere with various biological processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways in cells .

Comparison with Similar Compounds

Similar Compounds

    Salicylaldehyde: A simpler aldehyde derivative with similar reactivity.

    Benzaldehyde: Another aldehyde with a simpler structure but different reactivity.

    Hydrazones: Various hydrazone derivatives with different substituents on the hydrazide or aldehyde moieties.

Uniqueness

2-HYDROXYBENZALDEHYDE 1-[5-(ALLYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE is unique due to the presence of the allylsulfanyl and triazolyl groups, which impart distinct chemical and biological properties. These groups enhance its reactivity and potential for forming stable complexes with metal ions, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H13N5OS

Molecular Weight

275.33 g/mol

IUPAC Name

2-[(E)-[(3-prop-2-enylsulfanyl-1H-1,2,4-triazol-5-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C12H13N5OS/c1-2-7-19-12-14-11(16-17-12)15-13-8-9-5-3-4-6-10(9)18/h2-6,8,18H,1,7H2,(H2,14,15,16,17)/b13-8+

InChI Key

UILINOABTXLHDX-MDWZMJQESA-N

Isomeric SMILES

C=CCSC1=NNC(=N1)N/N=C/C2=CC=CC=C2O

Canonical SMILES

C=CCSC1=NNC(=N1)NN=CC2=CC=CC=C2O

Origin of Product

United States

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